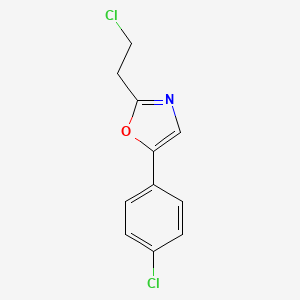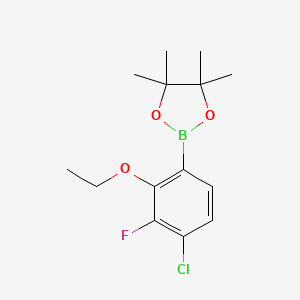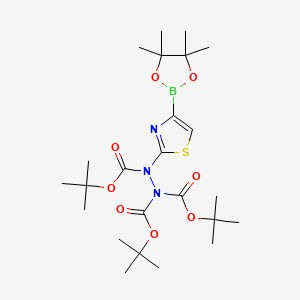
5-Trifluoromethyluracil-1-ylacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trifluoromethyluracil-1-ylacetic acid methyl ester is a synthetic organic compound that belongs to the class of trifluoromethylated uracil derivatives. These compounds are known for their significant biological and chemical properties, making them valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethyluracil-1-ylacetic acid methyl ester typically involves the trifluoromethylation of uracil derivatives followed by esterification. One common method includes the reaction of 5-trifluoromethyluracil with bromoacetic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Trifluoromethyluracil-1-ylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, especially at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Applications De Recherche Scientifique
5-Trifluoromethyluracil-1-ylacetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Trifluoromethyluracil-1-ylacetic acid methyl ester involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively inhibit the activity of enzymes involved in nucleic acid metabolism, such as thymidylate synthase. This inhibition results in the disruption of cell division and growth, making it a potent anticancer and antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that also targets nucleic acid metabolism.
5-Trifluoromethyluracil: A precursor to 5-Trifluoromethyluracil-1-ylacetic acid methyl ester with similar biological properties.
Trifluoromethylated Pyrimidines: A class of compounds with similar chemical structures and biological activities.
Uniqueness
This compound is unique due to its specific ester functional group, which enhances its solubility and bioavailability compared to other trifluoromethylated uracil derivatives. This makes it a valuable compound for further research and development in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C8H7F3N2O4 |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
methyl 2-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C8H7F3N2O4/c1-17-5(14)3-13-2-4(8(9,10)11)6(15)12-7(13)16/h2H,3H2,1H3,(H,12,15,16) |
Clé InChI |
QRVFPKMTCICLNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=C(C(=O)NC1=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


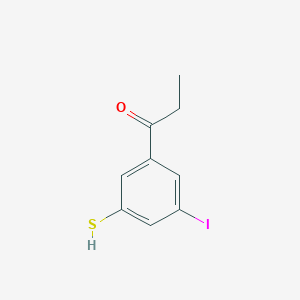
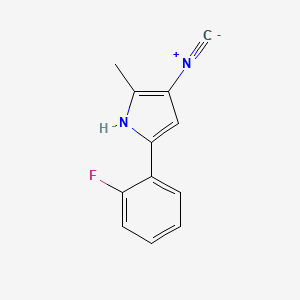
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
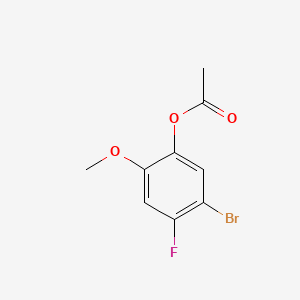


![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
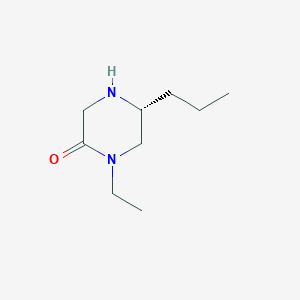

![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
